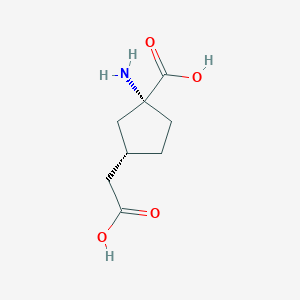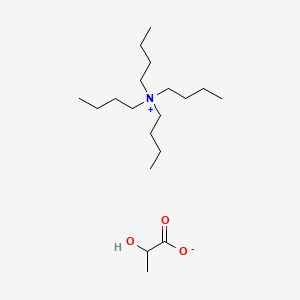![molecular formula [NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 B1143230 PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL CAS No. 163442-68-0](/img/no-structure.png)
PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAMAM dendrimers are water-soluble, non-immunogenic, and biocompatible symmetrical polymers . They possess a large quantity of modifiable terminal functional groups that can bind to various targeting or guest molecules . These terminal groups are used to covalently attach drugs, targeting ligands, or imaging agents for targeted delivery, controlled release, or imaging applications .
Synthesis Analysis
The synthesis of PAMAM dendrimers involves the use of an ethylenediamine core . The dendrimer is built up in a series of generations, with each generation adding a new layer of branches to the molecule. The generation 5 dendrimer has a molecular weight of 28824.81 .Molecular Structure Analysis
The molecular structure of the PAMAM dendrimer is based on a poly(amidoamine) (PAMAM) backbone . The dendrimer has an ethylenediamine core, and each generation adds a new layer of branches to the molecule . The generation 5 dendrimer has 128 surface groups .Chemical Reactions Analysis
The chemical reactions involving PAMAM dendrimers are primarily based on the modification of the terminal functional groups . These groups can be modified to attach various molecules, including drugs, targeting ligands, or imaging agents .Physical And Chemical Properties Analysis
The PAMAM dendrimer is a liquid at room temperature . It has a density of 0.797 g/mL at 25 °C . The dendrimer is soluble in methanol, and the generation 5 solution has a concentration of 5 wt. % in methanol .科学的研究の応用
Cancer Gene Therapy
PAMAM dendrimers have been used in preclinical research for cancer gene therapy . They serve as carriers of genetic material, offering an alternative to viral carriers, which have limitations such as low capacity and complex manufacturing processes . PAMAM dendrimers are repetitively branched, three-dimensional molecules, made of amide and amine subunits, possessing unique physiochemical properties . They can be modified to increase cellular specificity and transfection efficiency, and reduce cytotoxicity toward healthy cells .
Drug Delivery
PAMAM dendrimers can be used to formulate poorly water-soluble drugs to increase water solubility, thereby enhancing the bioavailability of these drugs . This is particularly useful in the pharmaceutical industry where many drugs have poor solubility in water.
Targeted Delivery
The large quantity of modifiable terminal functional groups in PAMAM dendrimers can bind to various targeting or guest molecules . These terminal groups are used to covalently attach drugs, targeting ligands, or imaging agents for targeted delivery .
Controlled Release
In addition to targeted delivery, the terminal functional groups of PAMAM dendrimers can also be used for controlled release of drugs . This can help maintain a steady concentration of the drug in the body, improving its therapeutic effect.
Imaging Applications
PAMAM dendrimers can be used in imaging applications . By attaching imaging agents to the dendrimers, they can help improve the quality of medical imaging.
Antimicrobial Efficacy
PAMAM dendrimers of generations greater than three (G3) are large polycationic molecules that demonstrate antibacterial properties . They can damage the integrity of microbial membranes, which possess an overall anionic charge .
Solubility Enhancers and Modifiers
PAMAM dendrimers can be applied to catalysts and organic molecules, where they function as solubility enhancers and modifiers . This can improve the performance of these catalysts and molecules.
Gene Delivery
PAMAM dendrimers have been used in gene delivery . They can carry genetic material into the cells of the body, offering an alternative to viral vectors .
作用機序
Target of Action
PAMAM dendrimers are symmetrical polymers with a large number of modifiable terminal functional groups . These terminal functional groups can bind to various targeting or guest molecules . The primary targets of PAMAM dendrimers are biomolecules due to their biocompatibility and affinity .
Mode of Action
The interaction of PAMAM dendrimers with their targets involves the binding of the dendrimer’s terminal functional groups to the biomolecules . This interaction can bring about conformational changes in the target molecules . For example, PAMAM dendrimers can act as compacting agents, inducing conformational changes in DNA molecules .
Biochemical Pathways
The exact biochemical pathways affected by PAMAM dendrimers can vary depending on the specific target molecules and the nature of the dendrimer’s terminal functional groups. The general mechanism involves the dendrimer binding to the target molecule and altering its conformation or function . This can have downstream effects on various biochemical pathways, potentially influencing processes such as gene expression, protein synthesis, and cellular signaling.
Result of Action
The molecular and cellular effects of PAMAM dendrimer action depend on the specific target molecules and the nature of the dendrimer’s terminal functional groups. By binding to and altering the conformation or function of target molecules, PAMAM dendrimers can influence a variety of molecular and cellular processes. For instance, when acting on DNA molecules, PAMAM dendrimers can induce conformational changes that may affect gene expression .
Action Environment
The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the dendrimer’s conformation and binding affinity for target molecules. Additionally, the presence of other biomolecules can influence the dendrimer’s interactions with its targets. The PAMAM Dendrimer, Generation 5 Solution 5 wt. % in Methanol has a density of 0.797 g/mL at 25 °C and is typically stored at 2-8°C .
特性
| { "Design of the Synthesis Pathway": "The synthesis of PAMAM dendrimer, generation 5 solution in methanol can be achieved using the divergent synthesis approach. This involves the successive addition of monomers to a core molecule, resulting in the formation of a dendrimer with multiple branches.", "Starting Materials": [ "Methanol", "Methyl acrylate", "Ethylene diamine", "Acetic acid", "Triethylamine", "Dimethyl sulfoxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Preparation of the core molecule by reacting ethylene diamine with methyl acrylate in methanol", "Step 2: Removal of excess reactants and purification of the core molecule", "Step 3: Addition of methyl acrylate to the core molecule in the presence of triethylamine and dimethyl sulfoxide", "Step 4: Removal of excess reactants and purification of the first generation dendrimer", "Step 5: Repeat steps 3 and 4 for subsequent generations, using acetic acid to control the degree of branching", "Step 6: Final purification of the PAMAM dendrimer, generation 5 solution in methanol using a combination of sodium bicarbonate, sodium chloride, and water" ] } | |
CAS番号 |
163442-68-0 |
製品名 |
PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL |
分子式 |
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 |
分子量 |
28824.81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



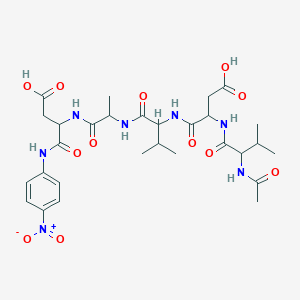
![N-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-ylidenehydroxylamine](/img/structure/B1143155.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)
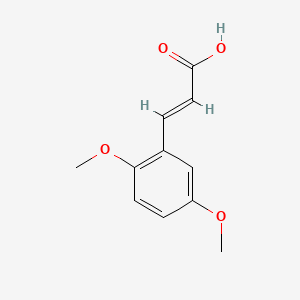
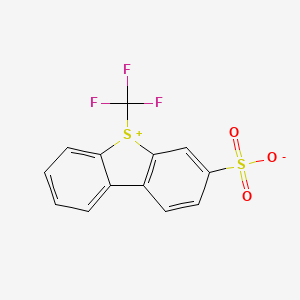
![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)
![Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1143165.png)
